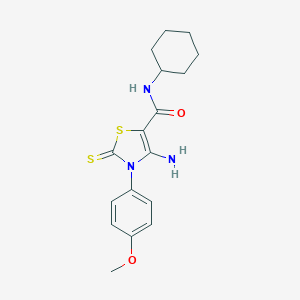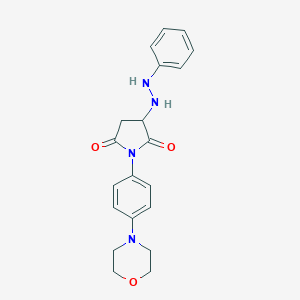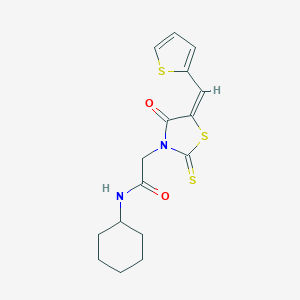![molecular formula C11H18N4O B362585 2-N-[2-(morfolin-4-il)etil]piridina-2,5-diamina CAS No. 313219-62-4](/img/structure/B362585.png)
2-N-[2-(morfolin-4-il)etil]piridina-2,5-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine” is a chemical compound with the molecular formula C11H18N4O . It is related to N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride, which has a CAS Number of 1235440-71-7 .
Molecular Structure Analysis
The InChI code for the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H .Physical And Chemical Properties Analysis
The molecular weight of the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 295.21 . It is a powder that is stored at room temperature .Mecanismo De Acción
The mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in disease progression. 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to modulate the activity of certain transcription factors, which are involved in gene expression and can contribute to disease development.
Biochemical and Physiological Effects:
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can modulate the activity of various enzymes, including protein kinases, phosphatases, and dehydrogenases. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to affect the expression of genes involved in glucose metabolism, inflammation, and cell survival. Physiologically, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to regulate glucose levels, improve insulin sensitivity, and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been shown to have a range of biological activities, making it a versatile tool for studying various disease pathways. However, there are also limitations to using 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine can enhance the effectiveness of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Additionally, 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has shown promise in the treatment of neurodegenerative disorders, and further research is needed to determine its potential use in this area. Finally, more research is needed to fully understand the mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine and its effects on different cell types and tissues.
Métodos De Síntesis
The synthesis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with morpholine, followed by reduction with sodium borohydride, and subsequent reaction with 2-bromoethylamine. The final product is purified through column chromatography to obtain 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine in high yield and purity.
Aplicaciones Científicas De Investigación
Descubrimiento de herbicidas y control de malezas
2-N-[2-(morfolin-4-il)etil]piridina-2,5-diamina: (denominada ELC5) ha demostrado actividad herbicida contra Phalaris minor, una maleza común en los campos de cultivo de trigo. Así es como funciona:
Validación experimental: ELC5 se sintetizó y evaluó mediante ensayos de plantas completas. Exhibió actividad herbicida comparable a la del isoproturón, convirtiéndola en un posible candidato para el control de malezas .
Propiedades antioxidantes
Otro estudio investigó las propiedades estructurales y la actividad antioxidante de This compound. Aunque los detalles específicos no están disponibles fácilmente, comprender su potencial antioxidante podría tener implicaciones para la salud y la prevención de enfermedades .
Funcionalización de derivados de morfolina
Las imidas cíclicas, incluidos los derivados de morfolina, encuentran aplicaciones en medicina. Si bien el compuesto exacto puede diferir, este contexto más amplio destaca su potencial como agentes anticancerígenos, antiepilépticos, sedantes y más .
Safety and Hazards
The related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSWHQJAVWBTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)



![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)

